molecular formula C18H15F3N2O2S B4714779 4-(3,4-dimethoxyphenyl)-N-[2-(trifluoromethyl)phenyl]-1,3-thiazol-2-amine

4-(3,4-dimethoxyphenyl)-N-[2-(trifluoromethyl)phenyl]-1,3-thiazol-2-amine

Cat. No. B4714779
M. Wt: 380.4 g/mol
InChI Key: VKVKHGXYFJWJNL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(3,4-dimethoxyphenyl)-N-[2-(trifluoromethyl)phenyl]-1,3-thiazol-2-amine, also known as DMTFMT, is a novel compound that has been gaining attention in the scientific community due to its potential therapeutic applications. DMTFMT is a thiazole-based compound that has been synthesized using various methods, and has shown promising results in scientific research for its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.

Mechanism of Action

The mechanism of action of 4-(3,4-dimethoxyphenyl)-N-[2-(trifluoromethyl)phenyl]-1,3-thiazol-2-amine is not fully understood, but studies have suggested that it may act by inhibiting various signaling pathways, such as the MAPK/ERK pathway and the NF-κB pathway. This compound has also been shown to induce apoptosis in cancer cells by activating caspase-3 and -9.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including the inhibition of cell proliferation, the induction of apoptosis, and the inhibition of pro-inflammatory cytokine production. This compound has also been shown to have antioxidant properties and to inhibit the activity of various enzymes, such as COX-2 and MMP-9.

Advantages and Limitations for Lab Experiments

4-(3,4-dimethoxyphenyl)-N-[2-(trifluoromethyl)phenyl]-1,3-thiazol-2-amine has several advantages for lab experiments, including its high solubility in various solvents and its stability under various conditions. However, this compound has some limitations, such as its low bioavailability and its potential toxicity at high concentrations.

Future Directions

There are several future directions for the study of 4-(3,4-dimethoxyphenyl)-N-[2-(trifluoromethyl)phenyl]-1,3-thiazol-2-amine, including the development of more efficient and cost-effective methods of synthesis, the study of its potential therapeutic applications in vivo, and the investigation of its potential toxicity and side effects. Additionally, the study of the structure-activity relationship of this compound and the development of analogs with improved properties may lead to the discovery of more potent and selective compounds for therapeutic use.

Scientific Research Applications

4-(3,4-dimethoxyphenyl)-N-[2-(trifluoromethyl)phenyl]-1,3-thiazol-2-amine has been studied for its potential therapeutic applications, including its anti-cancer, anti-inflammatory, and anti-bacterial properties. In vitro studies have shown that this compound inhibits the growth of various cancer cell lines, including breast cancer, lung cancer, and colon cancer. This compound has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. Additionally, this compound has been shown to have anti-bacterial effects against various bacterial strains, including Staphylococcus aureus and Escherichia coli.

properties

IUPAC Name

4-(3,4-dimethoxyphenyl)-N-[2-(trifluoromethyl)phenyl]-1,3-thiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15F3N2O2S/c1-24-15-8-7-11(9-16(15)25-2)14-10-26-17(23-14)22-13-6-4-3-5-12(13)18(19,20)21/h3-10H,1-2H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKVKHGXYFJWJNL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=CSC(=N2)NC3=CC=CC=C3C(F)(F)F)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15F3N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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